1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride is a useful research compound. Its molecular formula is C15H24ClN and its molecular weight is 253.81 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride, also known as Amantadine hydrochloride, is the influenza A virus . It is used for the prophylaxis and treatment of illness caused by various strains of this virus in adults . In addition, it has been used as an antidyskinetic agent to treat Parkinson’s disease .
Mode of Action
Amantadine hydrochloride acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist . The antiviral mechanism of action is antagonism of the influenza virus A M2 proton channel, which prevents endosomal escape (i.e., the release of viral genetic material into the host cytoplasm) .
Biochemical Pathways
The compound affects the biochemical pathways related to the influenza A virus and Parkinson’s disease . By blocking the M2 proton channel, it prevents the release of viral genetic material into the host cytoplasm, thereby inhibiting the replication of the virus . In Parkinson’s disease, it is believed to increase the release of dopamine, thereby helping to alleviate symptoms .
Pharmacokinetics
Amantadine hydrochloride has a high bioavailability of 86–90% . It has minimal metabolism, mostly to acetyl metabolites . The elimination half-life is between 10–31 hours , and it is excreted in the urine . The compound is freely soluble in water , which aids in its absorption and distribution in the body.
Result of Action
The result of the action of Amantadine hydrochloride is the inhibition of the influenza A virus and the alleviation of symptoms of Parkinson’s disease . By blocking the M2 proton channel, it prevents the virus from releasing its genetic material into the host cell, thereby stopping the virus from replicating . In Parkinson’s disease, it increases the release of dopamine, which helps to reduce symptoms .
Action Environment
The action of Amantadine hydrochloride can be influenced by various environmental factors. For instance, its solubility in water can affect its absorption and distribution in the body. Furthermore, its stability can be affected by storage conditions . It is recommended to store the compound away from oxidizing agents to maintain its efficacy and stability.
Properties
IUPAC Name |
1-(1-adamantyl)-3,6-dihydro-2H-pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-2-4-16(5-3-1)15-9-12-6-13(10-15)8-14(7-12)11-15;/h1-2,12-14H,3-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMHACSNXYSWHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C23CC4CC(C2)CC(C4)C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.